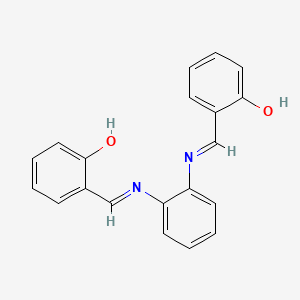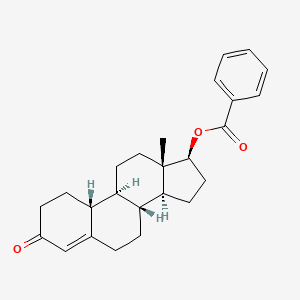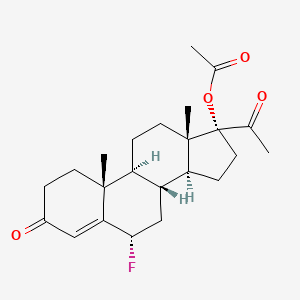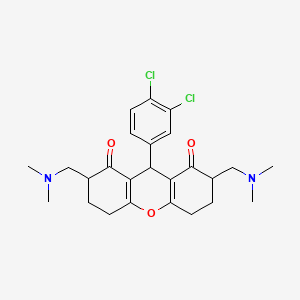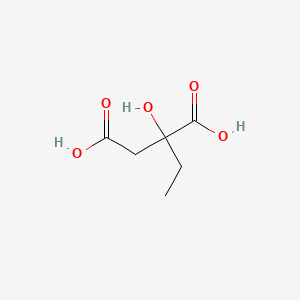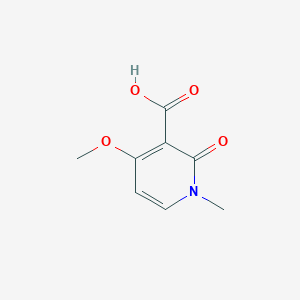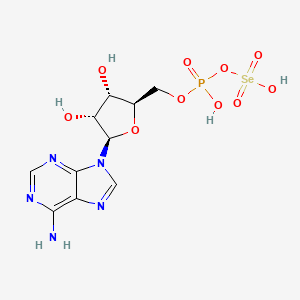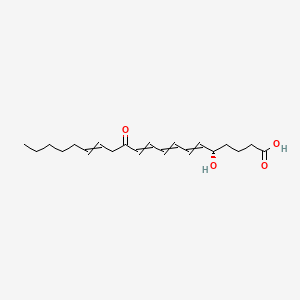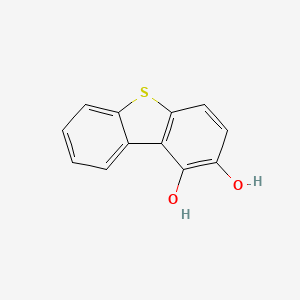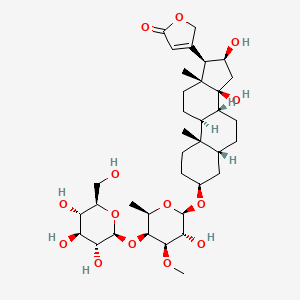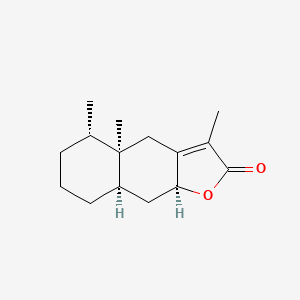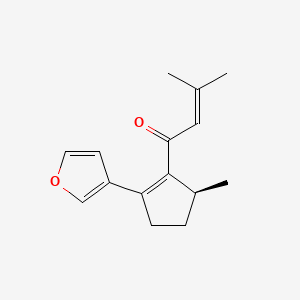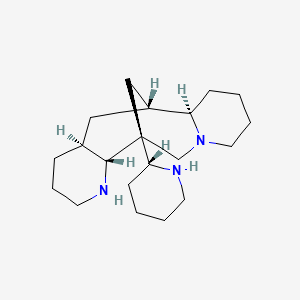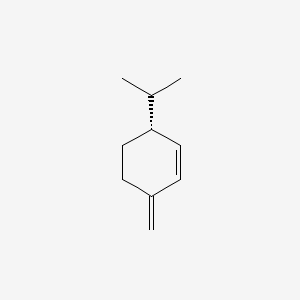![molecular formula C38H52BrNO24 B1198499 [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 92596-17-3](/img/structure/B1198499.png)
[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves multiple steps. The process typically starts with the protection of hydroxyl groups, followed by the introduction of acetamido and acetyloxy groups. The bromination step is crucial for the incorporation of the bromooxan moiety. The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Continuous monitoring and quality control would ensure the consistency of the final product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The bromo group can be reduced to form a hydrogenated derivative.
Substitution: The acetamido and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, hydrogenated derivatives, and substituted analogs with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions. Its acetamido groups can mimic natural substrates, providing insights into enzymatic mechanisms.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural complexity allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals. Its functional groups make it suitable for applications in materials science and polymer chemistry.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds with proteins, influencing their activity. The bromo group can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- [(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
- [(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid .
Uniqueness
The uniqueness of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate lies in its combination of functional groups and the presence of the bromooxan moiety
属性
CAS 编号 |
92596-17-3 |
|---|---|
分子式 |
C38H52BrNO24 |
分子量 |
986.7 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H52BrNO24/c1-14(41)40-27-31(63-38-35(59-23(10)50)33(57-21(8)48)30(56-20(7)47)26(62-38)13-53-17(4)44)28(54-18(5)45)25(12-52-16(3)43)61-37(27)64-32-29(55-19(6)46)24(11-51-15(2)42)60-36(39)34(32)58-22(9)49/h24-38H,11-13H2,1-10H3,(H,40,41)/t24-,25+,26+,27+,28+,29+,30-,31?,32+,33-,34-,35+,36+,37-,38-/m0/s1 |
InChI 键 |
KYKVIJMXBPRQBV-IKOTYEOCSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
手性 SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3OC(=O)C)Br)COC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同义词 |
3-O-(2-acetamido-4,6-di-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-galactopyranosyl)-beta-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-galactopyranosyl bromide bromide mucin fragment |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


